molecular formula C9H9F3N2O2 B1309667 (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid CAS No. 957487-30-8

(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid

Cat. No.: B1309667
CAS No.: 957487-30-8
M. Wt: 234.17 g/mol
InChI Key: WAWOVUXKYBKOBQ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid: is a chemical compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with a cyclopropyl and trifluoromethyl group.

    Introduction of the Acetic Acid Group: The pyrazole intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Therapeutic Agents:

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-butanoic acid: Similar structure but with a butanoic acid group.

Uniqueness:

    Structural Features: The presence of the acetic acid group in (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid provides unique reactivity compared to its propionic and butanoic acid analogs.

    Biological Activity: The specific combination of cyclopropyl, trifluoromethyl, and pyrazole groups may result in distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(5-1-2-5)14(13-7)4-8(15)16/h3,5H,1-2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWOVUXKYBKOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424520
Record name (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957487-30-8
Record name 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957487-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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